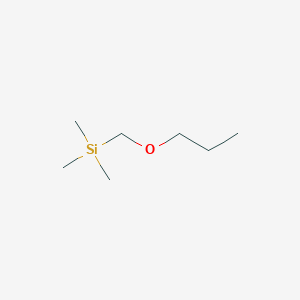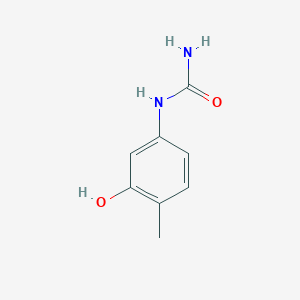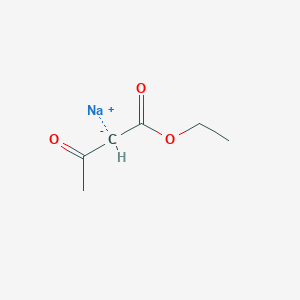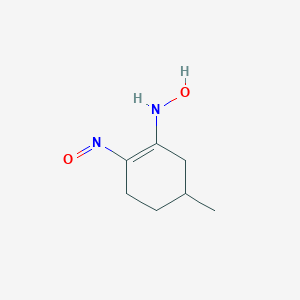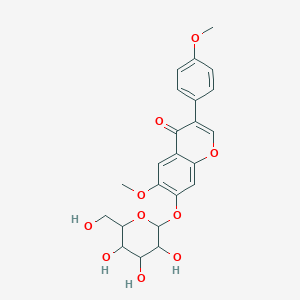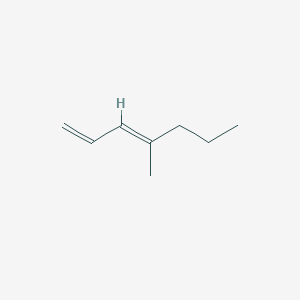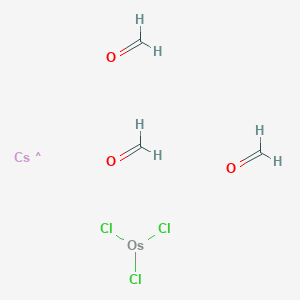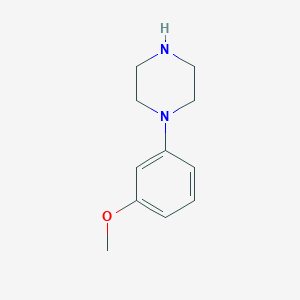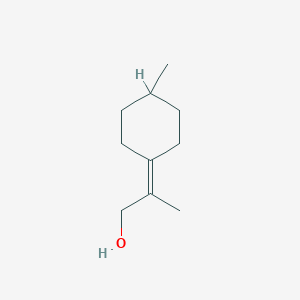
p-Menth-4(8)-en-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Menth-4(8)-en-9-ol is a natural organic compound that belongs to the family of monoterpenes. It is also known as para-menth-4-en-9-ol and is commonly found in various plants, including mint, eucalyptus, and lemongrass. This compound has gained significant attention in the scientific community due to its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of p-Menth-4(8)-en-9-ol is not fully understood. However, it is believed to exert its therapeutic effects by modulating various cellular signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways.
Effets Biochimiques Et Physiologiques
P-Menth-4(8)-en-9-ol has been found to exhibit various biochemical and physiological effects. It has been shown to possess potent antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. This compound has also been found to possess anti-inflammatory and antioxidant properties, which may help in the prevention and treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using p-Menth-4(8)-en-9-ol in lab experiments is its natural origin, which makes it a safe and non-toxic compound. However, the major limitation of using this compound is its low solubility in water, which makes it difficult to use in aqueous-based experiments.
Orientations Futures
There are several future directions for the research on p-Menth-4(8)-en-9-ol. One of the major areas of research is the development of novel drug formulations using this compound for the treatment of various diseases. Another area of research is the investigation of the potential use of this compound as a natural preservative in food and cosmetic industries. Additionally, the study of the mechanism of action of p-Menth-4(8)-en-9-ol and its interaction with various cellular signaling pathways is an important area of research.
Méthodes De Synthèse
P-Menth-4(8)-en-9-ol can be synthesized through various methods, including steam distillation, solvent extraction, and supercritical fluid extraction. Steam distillation is the most common method used for the extraction of this compound from plants.
Applications De Recherche Scientifique
P-Menth-4(8)-en-9-ol has been extensively studied for its potential therapeutic properties. It has been found to possess antimicrobial, anti-inflammatory, and antioxidant properties. This compound has also been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases.
Propriétés
Numéro CAS |
15714-11-1 |
|---|---|
Nom du produit |
p-Menth-4(8)-en-9-ol |
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
2-(4-methylcyclohexylidene)propan-1-ol |
InChI |
InChI=1S/C10H18O/c1-8-3-5-10(6-4-8)9(2)7-11/h8,11H,3-7H2,1-2H3 |
Clé InChI |
FJSIIBFEIBIZSN-UHFFFAOYSA-N |
SMILES |
CC1CCC(=C(C)CO)CC1 |
SMILES canonique |
CC1CCC(=C(C)CO)CC1 |
Synonymes |
p-Menth-4(8)-en-9-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




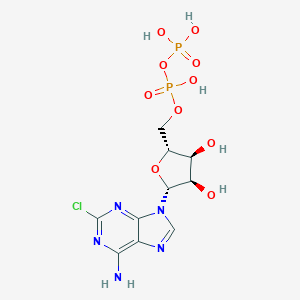
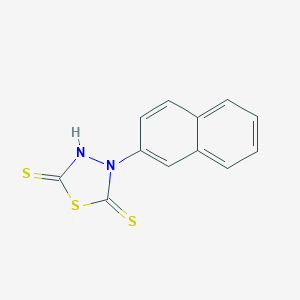
![(2S)-4-methylsulfanyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B98928.png)
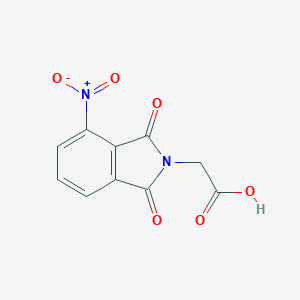
![4,9-Dimethylnaphtho[2,3-b]thiophene](/img/structure/B98931.png)
